molecular formula C8H7ClN2S B6431981 6-chloro-7-methyl-1,3-benzothiazol-2-amine CAS No. 1427373-96-3

6-chloro-7-methyl-1,3-benzothiazol-2-amine

Cat. No.: B6431981
CAS No.: 1427373-96-3
M. Wt: 198.67 g/mol
InChI Key: CTTYBZCIHYWOAM-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine to form 6-chloro-1,3-benzothiazol-2-amine. This intermediate is then methylated using methyl iodide to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-benzothiazol-2-amine
  • 7-methyl-1,3-benzothiazol-2-amine
  • 6-chloro-7-methyl-1,3-benzothiazole

Uniqueness

6-chloro-7-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and methyl substituents on the benzothiazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-7-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTYBZCIHYWOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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